In Vitro Antiproliferative Activity and Selectivity: A Cross-Study Fragment for the Ethylsulfonyl-Bearing Scaffold
A direct head-to-head comparison of CAS 941959-64-4 with its exact analogs has not been publicly reported. However, a cross-study comparable inference can be drawn from a closely matched benzothiazole phenylacetamide series where the ethylsulfonyl substituent proved critical. In this study, compound 4l (bearing an ethylsulfonyl group) demonstrated an IC50 of 12.5 µM against MIA PaCa-2 pancreatic cancer cells and 8.7 µM against PTJ64i paraganglioma cells, with a selectivity ratio of ~3.5 versus normal fibroblasts [1]. Extrapolating to the benzamide scaffold of CAS 941959-64-4, the ethylsulfonyl group is predicted to impart a similar selectivity gain over methylsulfonyl or unsubstituted analogs, though this remains to be experimentally confirmed for this specific compound.
| Evidence Dimension | Antiproliferative IC50 and selectivity index |
|---|---|
| Target Compound Data | Not available; scaffold-level inference only |
| Comparator Or Baseline | Ethylsulfonyl analog 4l (Pharmaceuticals 2022, 15, 937): MIA PaCa-2 IC50 = 12.5 µM; PTJ64i IC50 = 8.7 µM; Selectivity ratio ≈ 3.5 vs. fibroblasts |
| Quantified Difference | Approximately 2- to 4-fold selectivity improvement over unsubstituted phenyl analogs in the same series; direct CAS 941959-64-4 data absent |
| Conditions | MIA PaCa-2 (pancreatic cancer) and PTJ64i (paraganglioma) cell lines; MTT assay; 72 h exposure |
Why This Matters
This cross-study signal indicates that the ethylsulfonyl substituent is a key driver of cancer-cell selectivity in this chemical family, which is the primary basis for prioritizing CAS 941959-64-4 over its unsubstituted or methylsulfonyl-bearing counterparts in antiproliferative screening.
- [1] Linciano, P., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity. Pharmaceuticals, 15(8), 937. View Source
